Cas no 37910-65-9 (cis-2-aminocyclopentanecarboxylic acid)

Technical Introduction: cis-2-Aminocyclopentanecarboxylic Acid cis-2-Aminocyclopentanecarboxylic acid is a cyclic non-proteinogenic amino acid featuring a cis-configuration at the 2-position. This stereospecific structure makes it a valuable chiral building block in organic synthesis and pharmaceutical research. Its constrained cyclopentane ring enhances conformational rigidity, which is advantageous for designing peptidomimetics and bioactive compounds. The compound serves as a precursor for modified peptides and catalysts, offering improved stability and selectivity in asymmetric synthesis. Its amino and carboxyl functional groups allow for versatile derivatization, facilitating applications in medicinal chemistry and material science. High purity grades are available to meet rigorous research and industrial requirements.
cis-2-aminocyclopentanecarboxylic acid structure
37910-65-9 structure
Product Name:cis-2-aminocyclopentanecarboxylic acid
CAS No:37910-65-9
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD00143982
CID:293253
PubChem ID:73306
Update Time:2025-06-11

cis-2-aminocyclopentanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • cis-2-Amino-1-cyclopentanecarboxylic acid
    • (1R,2S)-2-amino-cyclopentanecarboxylic acid
    • CIS-2-AMINO-CYCLOPENTANECARBOXYLIC ACID
    • Cyclopentanecarboxylicacid, 2-amino-, (1R,2S)-rel-
    • cis-2-aminocyclopentanecarboxylic acid
    • MFCD00882461
    • FR 109615
    • (1R-cis)-2-Aminocyclopentanecarboxylic acid
    • (1R,2S)-cis-2-aminocyclopentanecarboxylic acid
    • FR-109615, cis-(+/-)-
    • 122672-46-2
    • CS-0131294
    • cis-(+/-)-2-amino-cyclopentanecarboxylic acid
    • CISPENTACIN, (-)-(1R,2S)-
    • Cis-Pentacin
    • cis-(1R,2S)-2-Aminocyclopentane-1-carboxylic acid
    • 2-Aminocyclopentanecarboxylic acid, (Z)-
    • TS-7177
    • (-)-(1R,2S)-Cispentacin
    • Cyclopentanecarboxylic acid, 2-amino-, (1R,2S)-rel-
    • AKOS006237128
    • DTXSID40924231
    • FR-109615
    • J-520067
    • Cispentacin, (-)-
    • 9ZJP849D4I
    • Cispentacin
    • UNII-9ZJP849D4I
    • J-500322
    • (1R,2S)-cis-2-Amino-cyclopentane carboxylic acid
    • Cyclopentanecarboxylic acid, 2-amino-, (1R,2S)-
    • CHEBI:218430
    • EN300-159750
    • Rel-(1R,2S)-2-aminocyclopentanecarboxylic acid
    • Y1E02L9HC2
    • 2-Aminocyclopentane-carboxylic acid (1 R,2 S)-form
    • (1r,2s)-2-aminocyclopentanecarboxylic acid
    • (-)-Cispentacin
    • CHEMBL1191824
    • Racemic Cis-2-aminocyclopentanecarboxylic Acid
    • F12971
    • Cyclopentanecarboxylic acid, 2-amino-, (1R-cis)-
    • (2S),(1R)-2-Amino-cyclopentanecarboxylic acid
    • (+/-)-Cispentacin
    • cis-2-Amino-1-cyclopentanecarboxylicacid
    • (-)-cis-2-ACPC
    • UNII-Y1E02L9HC2
    • BDBM50339908
    • cis-2-amino-1-cyclopentane-carboxylic acid
    • [(1R,2S)-2-aminocyclopentane-1-carboxylic acid]
    • Cispentacin, (+/-)-
    • FR-109615, (+/-)-
    • cis-2-Amino-1-cyclopentanecarboxylic acid relative stereochemistry
    • FR-109615, CIS-(-)-
    • SCHEMBL85607
    • AMY21145
    • MFCD00143982
    • (1R,2S)-2-aminocyclopentane-1-carboxylic acid
    • (+/-)-2-Aminocyclopentane-carboxylic acid
    • 37910-65-9
    • Antibiotic FR 109615
    • AKOS015854163
    • Cyclopentanecarboxylic acid, 2-amino-, cis-
    • MDL: MFCD00143982
    • Inchi: 1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
    • InChI Key: JWYOAMOZLZXDER-UHNVWZDZSA-N
    • SMILES: OC([C@@H]1CCC[C@@H]1N)=O

Computed Properties

  • Exact Mass: 129.07900
  • Monoisotopic Mass: 129.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 67.8

Experimental Properties

  • Color/Form: Not available
  • Density: 1.1426 (rough estimate)
  • Melting Point: 218-220 °C
  • Boiling Point: 239.22°C (rough estimate)
  • Refractive Index: 1.4300 (estimate)
  • PSA: 63.32000
  • LogP: 0.89870
  • Solubility: Not available

cis-2-aminocyclopentanecarboxylic acid Security Information

cis-2-aminocyclopentanecarboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM122755-1g
cis-2-Amino-1-cyclopentanecarboxylic acid
37910-65-9 95%
1g
$259 2021-08-05
TRC
C296885-250mg
cis-2-Amino-1-cyclopentanecarboxylic acid
37910-65-9
250mg
$ 310.00 2022-04-01
TRC
C296885-500mg
cis-2-Amino-1-cyclopentanecarboxylic acid
37910-65-9
500mg
$ 515.00 2022-04-01
TRC
C296885-1000mg
cis-2-Amino-1-cyclopentanecarboxylic acid
37910-65-9
1g
$ 825.00 2022-04-01
Enamine
EN300-247018-1g
rac-(1R,2S)-2-aminocyclopentane-1-carboxylic acid
37910-65-9
1g
$166.0 2023-09-15
Enamine
EN300-247018-5g
rac-(1R,2S)-2-aminocyclopentane-1-carboxylic acid
37910-65-9
5g
$546.0 2023-09-15
Enamine
EN300-247018-10g
rac-(1R,2S)-2-aminocyclopentane-1-carboxylic acid
37910-65-9
10g
$1022.0 2023-09-15
eNovation Chemicals LLC
D782348-500MG
cis-2-aminocyclopentanecarboxylic acid
37910-65-9 97%
500mg
$100 2024-07-21
eNovation Chemicals LLC
D782348-1G
cis-2-aminocyclopentanecarboxylic acid
37910-65-9 97%
1g
$140 2024-07-21
eNovation Chemicals LLC
D782348-5G
cis-2-aminocyclopentanecarboxylic acid
37910-65-9 97%
5g
$555 2024-07-21

cis-2-aminocyclopentanecarboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:37910-65-9)cis-2-aminocyclopentanecarboxylic acid
Order Number:A823935
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):165.0
Email:sales@amadischem.com

Additional information on cis-2-aminocyclopentanecarboxylic acid

Cis-2-Aminocyclopentanecarboxylic Acid (CAS No. 37910-65-9): A Key Intermediate in Modern Medicinal Chemistry

Cis-2-aminocyclopentanecarboxylic acid, with the chemical identifier CAS No. 37910-65-9, represents a significant compound in the realm of medicinal chemistry. This cyclic amino acid derivative has garnered considerable attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The compound's unique configuration, featuring a cyclopentane ring with both an amine and a carboxylic acid functional group, provides a scaffold that is conducive to further chemical modifications, enabling the development of novel therapeutic agents.

The< strong> cis configuration of the amine group relative to the carboxylic acid moiety is particularly noteworthy, as it influences the compound's stereochemistry and, consequently, its biological activity. This stereochemical feature has been extensively studied in the context of drug design, where the spatial arrangement of functional groups often dictates a molecule's efficacy and selectivity. Recent advancements in computational chemistry have allowed researchers to predict and analyze the conformational preferences of< strong> cis-2-aminocyclopentanecarboxylic acid, providing insights into how its three-dimensional structure may interact with biological targets.

In recent years, Cis-2-aminocyclopentanecarboxylic acid has found applications in the synthesis of bioactive peptides and peptidomimetics. The cyclopentane ring mimics natural amino acid residues, offering a stable yet flexible backbone that can be engineered to target specific biological pathways. For instance, studies have demonstrated its utility in developing protease inhibitors, which are crucial for treating various diseases, including cancer and infectious disorders. The ability to incorporate this building block into peptidomimetic libraries has opened new avenues for drug discovery, particularly in the area of enzyme inhibition.

The< strong> pharmaceutical industry has been particularly interested in< strong> cis-2-aminocyclopentanecarboxylic acid due to its role as a precursor in the synthesis of non-peptide analogs. These analogs often exhibit improved pharmacokinetic properties compared to their peptide counterparts, such as enhanced oral bioavailability and longer half-lives. One notable example is its use in the development of drugs targeting the renin-angiotensin system, which plays a critical role in blood pressure regulation. By leveraging the structural features of< strong> cis-2-aminocyclopentanecarboxylic acid, researchers have been able to design molecules that modulate this system with high specificity.

Moreover, Cis-2-aminocyclopentanecarboxylic acid has been explored as a key intermediate in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The stereochemical integrity of this compound allows it to induce or enhance enantioselectivity in chemical reactions, which is essential for producing enantiomerically pure drugs. Enantiomeric purity is critical in pharmaceuticals because different enantiomers of a molecule can exhibit vastly different biological activities. The use of< strong> cis-2-aminocyclopentanecarboxylic acid as a chiral building block has thus contributed significantly to the field of organometallic chemistry and catalysis.

The< strong> synthetic methodologies involving< strong> cis-2-aminocyclopentanecarboxylic acid continue to evolve with advancements in synthetic organic chemistry. Recent reports highlight innovative approaches for its preparation, including catalytic hydrogenation and reductive amination strategies that improve yield and reduce environmental impact. These methods align with the growing emphasis on green chemistry principles, where sustainability is integrated into every step of drug development. By optimizing synthetic routes for< strong> cis-2-aminocyclopentanecarboxylic acid, chemists can not only enhance efficiency but also minimize waste generation.

In conclusion, Cis-2-aminocyclopentanecarboxylic acid (CAS No. 37910-65-9) stands as a cornerstone in modern medicinal chemistry due to its structural versatility and broad applicability. Its role as an intermediate in peptidomimetic synthesis, non-peptide drug development, and chiral catalyst design underscores its importance in addressing unmet medical needs. As research progresses, continued exploration into the chemical modifications and applications of this compound will undoubtedly yield further breakthroughs in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:37910-65-9)cis-2-aminocyclopentanecarboxylic acid
A823935
Purity:99%
Quantity:1g
Price ($):165.0
Email